molecular formula C14H18O2 B14891438 Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B14891438
M. Wt: 218.29 g/mol
InChI Key: ZKAAWFVTYPVUCW-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound featuring a dihydroindene backbone with a 2,2-dimethyl substitution and an ethyl ester group at position 3. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol (calculated). The compound is synthesized via rhodium-catalyzed cycloisomerization of dienyne precursors under inert conditions, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This methodology highlights its role as a key intermediate in constructing neopentylene-fused frameworks, which are valuable in medicinal and materials chemistry .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-1,3-dihydroindene-5-carboxylate

InChI

InChI=1S/C14H18O2/c1-4-16-13(15)10-5-6-11-8-14(2,3)9-12(11)7-10/h5-7H,4,8-9H2,1-3H3

InChI Key

ZKAAWFVTYPVUCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(C2)(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid+ethanolEthyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate+water\text{2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid+ethanol→Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related dihydroindene derivatives and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Synthesis Methods References
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid Ethyl ester replaced with carboxylic acid 190.24 Precursor for metal-organic frameworks; synthesized via ester hydrolysis
Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Ketone group at position 1 204.22 Intermediate in photodynamic therapy agents; synthesized via Friedel-Crafts acylation
Methyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate Ethyl ester → methyl ester; amino substitution 255.7 DDR1 kinase inhibitor precursor; synthesized via Boc-deprotection and coupling
Ethyl 4,6-diamino-7-(4-oxothiazol-2-yl)-2,3-dihydro-1H-indene-5-carboxylate Amino and thiazole groups at positions 4,6,7 Not reported Cytotoxic agent; synthesized via nucleophilic substitution

Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound enhances lipophilicity compared to its carboxylic acid analog (logP ~3.2 vs. ~2.1) .
  • Reactivity : The ketone-containing analog (Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate) undergoes nucleophilic additions at the carbonyl group, unlike the parent compound .
  • Thermal Stability : Neopentyl substituents (2,2-dimethyl) confer steric protection, increasing thermal stability compared to unsubstituted dihydroindenes .

Research Findings and Data Tables

Table 1: Key Spectral Data for Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Technique Data
¹H NMR δ 1.25 (t, 3H, CH₃), 1.45 (s, 6H, 2×CH₃), 3.02 (m, 2H, CH₂), 4.15 (q, 2H, OCH₂)
¹³C NMR δ 14.1 (CH₃), 27.8 (2×CH₃), 38.5 (C-2), 60.8 (OCH₂), 171.2 (C=O)
IR ν 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester)

Table 2: Hazard Comparison

Compound Hazard Statements (GHS)
This compound Not explicitly reported; inferred H319 (eye irritation)
Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate H302 (harmful if swallowed), H315/H319 (skin/eye irritation)

Biological Activity

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate (EDMDI) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

EDMDI is characterized by its unique indene structure, which contributes to its reactivity and biological potential. The molecular formula for EDMDI is C13H16O2C_{13}H_{16}O_2, and it features a carboxylate functional group, which is crucial for its interactions with biological targets.

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of EDMDI exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 14.9 nM against DDR1 signaling pathways, which are often dysregulated in cancer progression .

2. Anti-inflammatory Effects
EDMDI and its derivatives have been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

3. Antibacterial Properties
Several studies have investigated the antibacterial activity of EDMDI. It was found to exhibit moderate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Antitumor Mechanism
In a controlled experiment involving pancreatic cancer cells, a derivative of EDMDI was tested for its ability to suppress epithelial-mesenchymal transition (EMT). The results showed that the compound significantly inhibited colony formation and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of EDMDI demonstrated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its effectiveness in modulating inflammatory responses .

Data Tables

Biological Activity IC50 Value (nM) Cell Line Tested Reference
DDR1 Inhibition14.9Pancreatic Cancer Cells
Cytokine Production-Macrophages
Antibacterial ActivityModerateVarious Bacterial Strains

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